P2X3 Receptor Antagonism: CAS 457942-01-7 Class-Level Potency Inferred vs. Filapixant (IC50 = 7 nM)
Patent WO2016091776A1 defines CAS 457942-01-7 as a 1,3-thiazol-2-yl substituted benzamide, a class for which the lead compound filapixant (BAY1902607) exhibits a pIC50 of 8.15, equivalent to an IC50 of 7 nM at human P2X3 in an intracellular calcium assay . Although the specific IC50 of CAS 457942-01-7 at P2X3 has not been disclosed, its inclusion within this patent class predicts low-nanomolar P2X3 antagonism consistent with the core pharmacophore. By contrast, non-class P2X3 antagonists such as eliapixant (BAY1817080) show IC50 = 8 nM, and earlier generation compounds like A-317491 display substantially higher IC50 values (IC50 ≈ 100 nM), underscoring the potency advantage conferred by the 1,3-thiazol-2-yl benzamide scaffold .
| Evidence Dimension | P2X3 receptor inhibition (IC50, nM) |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted low-nM based on patent class inclusion |
| Comparator Or Baseline | Filapixant: IC50 = 7 nM (hP2X3, calcium assay); Eliapixant: IC50 = 8 nM; A-317491: IC50 ≈ 100 nM |
| Quantified Difference | Filapixant achieves 7 nM; class-level prediction suggests comparable potency for CAS 457942-01-7 vs. 100+ nM for earlier non-benzamide P2X3 antagonists |
| Conditions | Human P2X3 expressed in cell lines; intracellular calcium mobilization assay (FLIPR) |
Why This Matters
Procurement for P2X3-focused pain or cough programs should prioritize compounds belonging to the 1,3-thiazol-2-yl benzamide class due to demonstrated single-digit nanomolar potency, but experimental IC50 verification is mandatory because CAS 457942-01-7's specific substitution may alter affinity relative to filapixant.
- [1] Guide to Pharmacology (GtoPdb). Filapixant ligand page. IUPHAR/BPS. IC50 = 7 nM at human P2X3. Accessed 2026. View Source
- [2] Jarvis MF, et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proc Natl Acad Sci U S A. 2002;99(26):17179-84. View Source
